molecular formula C17H13N3OS B2559109 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912763-33-8

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2559109
CAS No.: 912763-33-8
M. Wt: 307.37
InChI Key: JDSPEBKQQMWPJE-UHFFFAOYSA-N
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Description

4-Cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative designed for research use in medicinal chemistry and drug discovery. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological activities . This particular compound features a 4,7-dimethylbenzothiazole core, a structure known to be incorporated into compounds for evaluating new biological products , and is functionalized with a 4-cyanobenzamide moiety. Compounds based on the N-1,3-benzothiazol-2-ylbenzamide structure have been synthesized and evaluated for their in vitro antimicrobial activities in scientific studies, showing promise against specific bacterial strains such as E. faecalis . Furthermore, the benzothiazole nucleus is extensively researched for its significant antitumor properties, making derivatives like this one candidates for investigation as apoptosis inducers in cancer research . Researchers value this scaffold for its versatility and potential to yield new lead compounds with a novel mechanisms of action. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-10-3-4-11(2)15-14(10)19-17(22-15)20-16(21)13-7-5-12(9-18)6-8-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPEBKQQMWPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects across various diseases:

Anticancer Activity

Research indicates that 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide exhibits anticancer properties through several mechanisms:

  • Caspase Activation : Similar compounds have been shown to activate caspases, promoting apoptosis in cancer cells.
  • DNA Damage Induction : The compound may induce DNA damage in cancer cells, which is critical for its cytotoxic effects.
  • Hypoxia Selectivity : Some benzothiazole derivatives selectively target hypoxic tumor environments, enhancing their efficacy against cancer cells while sparing normal cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against various bacterial and fungal strains. Studies highlight the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria as well as fungi.

Other Biological Activities

The compound may also possess:

  • Antiviral properties
  • Anticonvulsant effects
  • Anti-inflammatory activities
    These activities are attributed to the compound's ability to interact with multiple biochemical pathways and targets within the body .

Biochemical Research Applications

In addition to its medicinal uses, this compound serves as a valuable probe in biochemical research:

  • Enzyme Interactions : It is used to study interactions between enzymes and substrates or inhibitors.
  • Protein-Ligand Binding Studies : The compound can help elucidate mechanisms of binding and action in various biological systems.

Industrial Applications

The compound's unique chemical properties make it useful in industrial applications:

  • Synthesis of Dyes and Pigments : The benzothiazole core is often utilized in the production of colorants.
  • Chemical Intermediates : It serves as a precursor for synthesizing other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzothiazole core can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical and Crystallographic Properties

  • Crystal Structure: The target compound’s dimethyl and cyano groups likely influence packing efficiency. For comparison, 2-BTBA (unsubstituted benzothiazole) crystallizes in a monoclinic system with volume = 1169.13 ų, while fluorinated analogue 2-BTFBA (2-fluorobenzamide) has a larger volume (1195.61 ų), indicating substituent-dependent lattice expansion .
  • Solubility and Stability : The pyridylmethyl group in MMV001239 may improve aqueous solubility compared to the target compound’s methyl groups, though this remains untested .

Computational and Target Interaction Insights

  • Docking Studies: While direct data for the target compound is unavailable, a related 4-cyano-benzamide derivative (PDB: 3ANS) showed strong binding to soluble epoxide hydrolase (sEH) via hydrophobic and π-stacking interactions. The dimethyl groups in the target compound may similarly enhance binding to hydrophobic enzyme pockets .

Biological Activity

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H16N4SC_{18}H_{16}N_{4}S, with a molecular weight of approximately 336.41 g/mol. The compound features a benzothiazole moiety known for its diverse biological activities.

Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Caspase Activation : Compounds similar to this compound have been shown to activate caspases, leading to programmed cell death in tumor cells .
  • DNA Damage : Research indicates that these compounds can induce DNA damage in cancer cells, which is critical for their cytotoxic effects .
  • Hypoxia Selectivity : Some benzothiazole derivatives target hypoxic tumor environments, enhancing their selectivity for cancer cells over normal cells .

In Vitro Studies

In vitro evaluations have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AA549 (Lung Cancer)0.11Caspase activation
Compound BMCF-7 (Breast Cancer)0.65DNA damage
Compound CWM115 (Melanoma)1.54Hypoxia-selective apoptosis

These results indicate that this compound may exhibit similar or enhanced biological activity compared to these derivatives.

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

  • Study on Benzimidazole Derivatives : A study evaluated the cytotoxic effects of benzimidazole derivatives on A549 and WM115 cell lines. The results showed significant apoptotic activity and DNA damage, suggesting a promising avenue for further research into related compounds like this compound .
  • Synthesis and Evaluation : Another study synthesized various benzothiazole derivatives and assessed their anticancer properties against multiple cell lines. The findings indicated that modifications in the benzothiazole structure could enhance biological activity and selectivity for cancer cells .

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